molecular formula C7H4ClF3N2O B1351139 2-Chloro-4-(trifluoromethyl)nicotinamide CAS No. 886762-28-3

2-Chloro-4-(trifluoromethyl)nicotinamide

Cat. No.: B1351139
CAS No.: 886762-28-3
M. Wt: 224.57 g/mol
InChI Key: MHZFYGMDUWFDLU-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H4ClF3N2O It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxamide group at the 3-position

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines . These interactions are crucial for understanding the compound’s behavior in biological systems.

Cellular Effects

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes and proteins can lead to changes in cell signaling, which in turn affects gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. These interactions can lead to changes in gene expression and cellular function. For example, the compound’s interaction with nucleic acid bases can affect the behavior of nucleobases and their analogs .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects can be observed. Threshold effects and toxicity levels need to be carefully studied to determine the safe and effective dosage range .

Metabolic Pathways

2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, which can affect its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding these localization mechanisms is essential for developing targeted therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)nicotinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chloro and carboxamide groups provide sites for further chemical modifications .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZFYGMDUWFDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382189
Record name 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-28-3
Record name 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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